molecular formula C23H19ClN4O4S B2996185 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-47-8

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2996185
CAS RN: 533872-47-8
M. Wt: 482.94
InChI Key: XSKDFNVFIHBGSJ-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a small molecule . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .

Scientific Research Applications

Antioxidant and Antibacterial Studies

Research by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives explores their crystal structures and in vitro biological activities. These compounds demonstrated significant antibacterial activity against Staphylococcus aureus, with some showing potent antioxidant activity. The study provides insight into the potential medicinal applications of 1,3,4-oxadiazole derivatives in fighting bacterial infections and oxidative stress (Karanth et al., 2019).

Anticancer Agents

Yılmaz et al. (2015) synthesized a series of indapamide derivatives, including compounds with structural features related to the target compound, showing proapoptotic activity against melanoma cell lines. This research highlights the potential of 1,3,4-oxadiazole derivatives as anticancer agents, particularly for melanoma treatment (Yılmaz et al., 2015).

Anticancer Evaluation

Another study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. The compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of these derivatives in cancer treatment (Ravinaik et al., 2021).

Anti-Tubercular Activity

Research by Dighe et al. (2012) on the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds for anti-tubercular activity highlights the potential use of 1,3,4-oxadiazole derivatives in treating tuberculosis. The study provides valuable insights into the development of new anti-tubercular agents (Dighe et al., 2012).

Future Directions

While specific future directions for this compound were not found in the search results, it’s worth noting that the field of organic synthesis, particularly involving organoboron compounds and sulfonamides, continues to be a vibrant area of research . This suggests that there could be future developments related to compounds like “4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide”.

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4S/c1-28(15-16-7-3-2-4-8-16)33(30,31)18-13-11-17(12-14-18)21(29)25-23-27-26-22(32-23)19-9-5-6-10-20(19)24/h2-14H,15H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKDFNVFIHBGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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